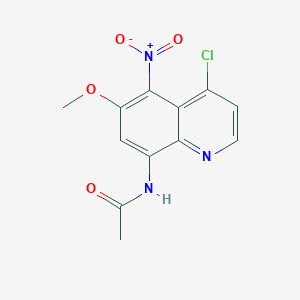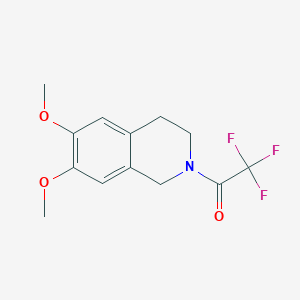
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate, also known as MAA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MAA is a member of the azetidinone family and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to interact with various receptors in the body, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to exhibit a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. In vivo studies have demonstrated that 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has several advantages as a research tool, including its potent anti-inflammatory and anti-cancer activities, its ability to inhibit various enzymes and receptors in the body, and its potential as a scaffold for the development of novel drugs. However, there are also limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for research on 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate, including the development of new synthetic methods for the compound, the identification of new targets for its activity, and the development of new drugs based on its scaffold. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate and its potential applications in various fields, including medicine and material science.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves several steps, starting with the condensation of 4-methoxybenzaldehyde and 4-methylbenzylamine to form the intermediate, 1-(4-methoxyphenyl)-2-(4-methylphenyl) ethanone. This intermediate is then reacted with ethyl chloroacetate in the presence of potassium carbonate to form the final product, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate. The reaction is carried out under reflux conditions with the use of a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In drug discovery, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Nom du produit |
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate |
|---|---|
Formule moléculaire |
C19H19NO4 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
[1-(4-methoxyphenyl)-2-(4-methylphenyl)-4-oxoazetidin-3-yl] acetate |
InChI |
InChI=1S/C19H19NO4/c1-12-4-6-14(7-5-12)17-18(24-13(2)21)19(22)20(17)15-8-10-16(23-3)11-9-15/h4-11,17-18H,1-3H3 |
Clé InChI |
GYZDPUXOGSJGQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)

![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)

